molecular formula C21H24N8O B2501415 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone CAS No. 2034615-10-4

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone

Cat. No. B2501415
CAS RN: 2034615-10-4
M. Wt: 404.478
InChI Key: HULHLMGNSOZUEK-UHFFFAOYSA-N
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Description

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a cyclopenta[c]pyridazine ring, a piperazine ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given the reported activity of similar compounds as Bcl-xL protein inhibitors . Additionally, further studies could explore the synthesis and properties of related compounds.

Mechanism of Action

Target of Action

The compound, also known as 3-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, is a derivative of cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 . Therefore, the primary targets of this compound could be these proteins and channels.

Mode of Action

Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it can be hypothesized that it may interact with its targets (such as calcium channels and protein kinase fgfr1) by binding to their active sites and modulating their activity .

Biochemical Pathways

The compound, being a potential inhibitor of protein kinase FGFR1, could affect the FGFR signaling pathway . This pathway plays a crucial role in cell differentiation, angiogenesis, and cancer progression. By inhibiting FGFR1, the compound could potentially disrupt these processes.

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets. For instance, if it acts as an antagonist of calcium channels, it could potentially disrupt calcium signaling within cells, leading to changes in cellular processes such as muscle contraction, neurotransmitter release, and cell growth . If it inhibits protein kinase FGFR1, it could potentially disrupt cell differentiation and angiogenesis, and could have implications in cancer progression .

properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-14-12-15(2)29(26-14)19-7-6-18(23-24-19)21(30)28-10-8-27(9-11-28)20-13-16-4-3-5-17(16)22-25-20/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULHLMGNSOZUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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